2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzodiazole core, which is known for its diverse pharmacological properties. The presence of pyrazole and pyrrolidine moieties further enhances its chemical and biological significance.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the biochemical pathways affected by F6559-1322. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, gene regulation, and metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6559-1322 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of F6559-1322’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F6559-1322. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the benzoyl-pyrrolidine intermediate. The final step involves the cyclization to form the benzodiazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane and ethanol, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the chemicals and reaction conditions used .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities.
Pyrazole derivatives: Exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is unique due to its combination of benzodiazole, pyrazole, and pyrrolidine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-24-20-8-2-3-9-21(20)27(16)19-10-13-25(15-19)22(28)17-6-4-7-18(14-17)26-12-5-11-23-26/h2-9,11-12,14,19H,10,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHKVVYERJAQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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